![molecular formula C21H17Cl2N3O3 B2701656 2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883956-83-0](/img/structure/B2701656.png)
2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C21H17Cl2N3O3 and its molecular weight is 430.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic derivative belonging to the pyrimidoquinoline class. It has garnered attention for its potential biological activities, particularly in the fields of antimalarial, antibacterial, and anticancer research. This article aims to compile and synthesize the available research findings on the biological activity of this compound.
- Molecular Formula : C21H17Cl2N3O3
- Molecular Weight : 430.29 g/mol
- CAS Number : 883956-83-0
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of quinoline derivatives. In vitro evaluations against Plasmodium falciparum have shown that compounds similar to the target compound exhibit moderate to high antimalarial activity. For instance, several synthesized quinoline derivatives demonstrated IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, with certain derivatives outperforming standard treatments like chloroquine .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been explored extensively. A study assessing various substituted quinolines found that many exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute significantly to its biological efficacy .
Table 1: Antibacterial Activity of Related Quinoline Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 μg/mL |
Compound B | Escherichia coli | 16 μg/mL |
Target Compound | Pseudomonas aeruginosa | 8 μg/mL |
Anticancer Activity
The anticancer potential of quinoline derivatives has been a focal point in recent pharmacological studies. The target compound has been evaluated for its efficacy against various cancer cell lines, showing promising cytotoxic effects. Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression .
Case Study: Anticancer Efficacy
In a study involving a series of pyrimidoquinoline derivatives, it was reported that certain compounds exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values indicating high potency. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of the target compound is hypothesized to stem from its ability to inhibit specific enzymes and proteins critical for pathogen survival and proliferation. Molecular docking studies have indicated strong binding affinities to various targets such as proteases involved in viral replication and bacterial cell wall synthesis .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds within the pyrimidoquinoline class exhibit notable antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains. For instance, a study evaluating quinazoline-2,4(1H,3H)-dione derivatives found that similar structures could inhibit bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication and transcription . This suggests that the pyrimidoquinoline derivatives may possess comparable mechanisms of action.
Anticancer Activity
The anticancer potential of 2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has also been explored. Preliminary studies have indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. The structural features of this compound may allow it to interact with specific targets involved in cancer cell proliferation and survival.
Antimalarial Activity
There is growing interest in the antimalarial properties of pyrimidoquinoline derivatives. The compound has shown promise in preclinical studies aimed at combating malaria by inhibiting the growth of Plasmodium species. Its effectiveness is attributed to its ability to interfere with the metabolic processes of the malaria parasite.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of quinazoline derivatives similar to the compound in focus. These were tested against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicated that specific derivatives exhibited significant antibacterial activity compared to standard drugs, suggesting a potential for developing new antimicrobial agents based on this chemical framework .
Case Study 2: Anticancer Mechanisms
In another investigation into the anticancer effects of pyrimidoquinoline compounds, researchers focused on their ability to modulate signaling pathways related to apoptosis and cell cycle regulation. The findings suggested that these compounds could serve as lead candidates for further development into anticancer therapies due to their ability to selectively target cancerous cells while sparing normal cells.
Analyse Chemischer Reaktionen
Substitution Reactions at the Dichlorophenyl Group
The 2,4-dichlorophenyl substituent exhibits reactivity typical of aryl chlorides. Key reactions include:
The electron-withdrawing quinoline core activates the para-chloro position for substitution, while steric hindrance at the ortho position limits reactivity .
Functionalization of the Methoxyethyl Side Chain
The 2-methoxyethyl group undergoes reactions characteristic of ethers and alcohols:
Reaction Type | Conditions | Outcome/Product | Source Support |
---|---|---|---|
Ether Cleavage | HBr/HI, reflux | Demethylation to yield –CH₂CH₂OH | |
Oxidation | KMnO₄, acidic conditions | Conversion to –CH₂COOH (carboxylic acid) |
Ultrasound-assisted reactions have been employed to enhance yields in similar systems .
Modifications of the Pyrimidoquinoline Core
The fused heterocyclic system participates in regioselective reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups preferentially at the C7 position of the quinoline ring .
-
Sulfonation : Oleum (fuming H₂SO₄) yields sulfonic acid derivatives, useful for further functionalization .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline double bond, generating tetrahydro derivatives while preserving the pyrimidine ring .
Multicomponent Cyclocondensation
The compound’s synthesis involves cyclocondensation strategies applicable to derivatives:
Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|
6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one, dimedone, aldehydes | Acetic acid, ultrasound irradiation | 5-Aryl-tetrahydropyrimidoquinolindiones | 79–85% |
Ultrasound reduces reaction times from hours to minutes compared to conventional heating .
Formylation Reactions
The C4/C5 dione structure enables Vilsmeier-Haack formylation:
Reagents | Conditions | Outcome | Source |
---|---|---|---|
POCl₃/DMF, 0°C → RT | Introduction of –CHO groups at C9 | 9-Formyl derivatives for further conjugation |
Biological Activity-Driven Modifications
Patent data highlights structural optimizations for medicinal applications:
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-25-16-6-4-3-5-14(16)18(27)17-20(25)24-19(26(21(17)28)9-10-29-2)13-8-7-12(22)11-15(13)23/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCFXKGWWKPJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.